4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1184212-09-6. It has a molecular weight of 309.16 . The IUPAC name for this compound is 4-bromo-N-(2-hydroxybenzyl)-N-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Stereochemistry and Pharmacological Profile
Stereochemical configurations of compounds similar to 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide have been studied for their impact on pharmacological profiles. For example, research on the stereochemistry of phenylpiracetam and its methyl derivative showed that specific stereoisomers can significantly enhance pharmacological advantages, suggesting the importance of stereochemistry in the development of central nervous system agents (Veinberg et al., 2015).
Synthesis and Applications
The compound's related chemical structures, such as 2-Fluoro-4-bromobiphenyl, have been synthesized for use in manufacturing pharmaceuticals like flurbiprofen, indicating the potential of such compounds in the pharmaceutical industry (Qiu et al., 2009).
Halogen Interactions in Crystal Engineering
The study of halogen interactions in cocrystals, including compounds like 4-bromobenzamide, provides insights into the design and prediction of crystal structures, which could be applicable in material science and drug formulation (Tothadi et al., 2013).
Advanced Oxidation Processes
Research into advanced oxidation processes for the degradation of contaminants highlights the potential use of related compounds in environmental remediation technologies (Qutob et al., 2022).
Supramolecular Chemistry
The development of supramolecular capsules from calixpyrrole scaffolds, which share structural features with pyrrole-containing compounds, suggests possible applications in molecular recognition and the construction of functional materials (Ballester, 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, if FtsZ is indeed a target, the compound could potentially inhibit the polymerization of FtsZ, thereby inhibiting bacterial cell division .
Biochemical Pathways
If the compound acts on ftsz, it would affect the bacterial cell division pathway . This could lead to downstream effects such as inhibition of bacterial growth.
Result of Action
Based on the potential target of action, the compound could potentially inhibit bacterial cell division, leading to the inhibition of bacterial growth .
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKZQBEXGIHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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